5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Overview
Description
5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile typically involves the nitration of fused ring compounds. For instance, nitration reactions using different concentrations of nitric acid can yield various derivatives of the compound . Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations result in different nitrate salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves high-yield reactions and comprehensive characterization using techniques such as NMR, FTIR spectroscopy, and elemental analyses .
Chemical Reactions Analysis
Types of Reactions: 5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile undergoes various chemical reactions, including nitration, diazotization, and nucleophilic substitution . These reactions are crucial for the synthesis of energetic materials and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration and sodium nitrite in aqueous hydrochloric acid for diazotization . The reaction conditions vary depending on the desired product, with temperature and concentration of reagents playing significant roles.
Major Products Formed:
Scientific Research Applications
5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile has several scientific research applications, particularly in the field of energetic materials. Its high nitrogen content and positive enthalpy of formation make it a valuable compound for the synthesis of high-density, high-performance explosives . Additionally, its planar molecular configuration and π–π interactions contribute to its stability and lower sensitivity to mechanical stimuli .
Mechanism of Action
The mechanism of action of 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile involves its high nitrogen content and the presence of energetic functional groups. . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to release a significant amount of energy upon decomposition.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other nitrogen-rich heterocycles such as 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide and various multicyclic oxadiazoles . These compounds share similar structural features and energetic properties.
Uniqueness: What sets 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile apart is its specific fused ring structure, which provides a unique combination of high density, positive enthalpy of formation, and stability. This makes it particularly valuable for applications in the field of energetic materials .
Properties
IUPAC Name |
5,7-diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c7-1-2-3(8)4-6(10-5(2)9)12-13-11-4/h8H2,(H2,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUBFWBAFKWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=NON=C2N=C1N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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